molecular formula C29H23N5O3S B2864990 3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 690249-84-4

3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2864990
CAS No.: 690249-84-4
M. Wt: 521.6
InChI Key: KXCFQFMHDIWRGH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused azatricyclic core (7.3.1.0^{5,13} trideca-pentaene system) linked to a 1,2,4-triazole moiety via a sulfanylpropyl bridge. The triazole ring is substituted with a 4-methoxyphenyl group at position 4 and a pyridin-3-yl group at position 3.

Properties

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCFQFMHDIWRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the methoxyphenyl and pyridinyl groups. The final step involves the formation of the benzo[de]isoquinoline-1,3-dione structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridinyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves the inhibition of tankyrase enzymes (TNKS1 and TNKS2). By inhibiting these enzymes, the compound prevents the ubiquitinylation and degradation of AXIN, a key component of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of AXIN and the suppression of β-catenin signaling, which is crucial in regulating cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key motifs with several classes of bioactive molecules, including triazole derivatives, spirocyclic diones, and pyrazolines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogues

Compound Name / Class Core Structure Key Substituents Synthesis Method Reported Activity/Properties References
Target Compound Azatricyclo[7.3.1.0⁵,¹³] + 1,2,4-triazole 4-(4-Methoxyphenyl), 5-(pyridin-3-yl), sulfanylpropyl bridge, 2,4-dione Likely involves alkylation of triazole-thiol intermediates (e.g., via alkyl halides) Hypothesized PDE inhibition or CNS modulation
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane-2,4-dione Piperazine, phenyl groups Alkylation of spirocyclic dione with piperazine derivatives Serotonin receptor affinity (5-HT₁A/5-HT₂A)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl Cyclization of chalcone derivatives with hydrazines Anticancer, anti-inflammatory
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 6) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolo-thiadiazine Condensation reactions with monochloroacetic acid Antimicrobial activity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives (e.g., 9, 13–15) 1,2,4-Triazole Pyridinyl, alkylsulfanyl Alkylation of triazole-thiols with alkyl halides Antiviral, antimicrobial

Key Observations

Structural Similarities :

  • The target compound shares the 1,2,4-triazole moiety with compounds 9, 13–15 and the 4-methoxyphenyl substituent with pyrazoline derivatives (1h) . These groups are associated with enhanced solubility and receptor-binding specificity.
  • The sulfanylpropyl bridge is analogous to alkylsulfanyl linkages in triazole derivatives (e.g., compound 9) , which improve metabolic stability compared to oxygen-based bridges.

Synthetic Strategies :

  • The synthesis likely parallels methods for triazole-thiol alkylation (as in ), where a triazole-thiol intermediate reacts with an alkyl halide to form the sulfanylpropyl bridge . This contrasts with pyrazoline derivatives, which require chalcone cyclization .

Pharmacological Implications: The azatricyclic core is unique but resembles diazaspiro[4.5]decane-2,4-diones (e.g., compound 13), which exhibit serotonin receptor affinity . The 2,4-dione groups may mimic catechol moieties in CNS-targeting drugs.

Chemoinformatic Analysis :

  • Using Tanimoto similarity coefficients (), the compound shows moderate similarity (~0.4–0.6) to pyrazolines and triazole derivatives due to shared aromatic and heterocyclic motifs . However, the azatricyclic core reduces similarity to simpler spirocyclic systems.

Critical Analysis of Limitations

  • Lack of Direct Pharmacological Data : While structural parallels suggest CNS or antimicrobial activity, the absence of target-specific assays (e.g., enzyme inhibition or receptor-binding studies) limits conclusive claims.
  • Synthetic Complexity : The azatricyclic system likely requires multi-step synthesis with low yields, unlike simpler pyrazolines or triazoles .

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